molecular formula C7H9Cl2NO B2723175 O-(2-Chlorobenzyl)hydroxylamine hydrochloride CAS No. 5555-48-6

O-(2-Chlorobenzyl)hydroxylamine hydrochloride

Cat. No.: B2723175
CAS No.: 5555-48-6
M. Wt: 194.06
InChI Key: GZKKABCYIDGALV-UHFFFAOYSA-N
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Description

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is an organic compound with the chemical formula C7H9Cl2NOThis compound is typically found as a white crystalline solid and is used in various chemical reactions and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2-Chlorobenzyl)hydroxylamine hydrochloride can be synthesized through the reaction of 2-chlorobenzyl chloride with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium carbonate or potassium carbonate, which helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

O-(2-Chlorobenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(2-Chlorobenzyl)hydroxylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(2-Chlorobenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form stable intermediates with carbonyl compounds, leading to the formation of oximes or other derivatives. This reactivity makes it a valuable reagent in organic synthesis and biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and properties. This makes it distinct from other hydroxylamine derivatives and can lead to different reaction outcomes and applications .

Properties

IUPAC Name

O-[(2-chlorophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKABCYIDGALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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